2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Description
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is a heterocyclic compound that contains a tetrazole ring fused with a thienopyran structure
Properties
IUPAC Name |
2-(tetrazol-1-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-9(15)7-5-1-2-16-3-6(5)17-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNRTWCCFDKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N3C=NN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyran derivatives with azide sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-substituted 1H-tetrazoles share the tetrazole ring structure and exhibit similar chemical reactivity.
Thienopyran Derivatives: Compounds containing the thienopyran moiety also share structural similarities and can undergo similar chemical transformations.
Uniqueness
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is unique due to the combination of the tetrazole and thienopyran rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Biological Activity
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid (CAS No. 1807977-40-7) is a heterocyclic compound that combines a tetrazole ring with a thienopyran structure. This unique combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₅O₂S, with a molecular weight of approximately 252.25 g/mol. The structure features a fused tetrazole and thienopyran ring system, contributing to its diverse biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. For instance, in tests against Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies suggest that derivatives of thienopyran compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis .
- Anti-inflammatory Effects : Some tetrazole derivatives are known for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 100 |
| Compound B | Escherichia coli | 125 |
| Test Compound | Staphylococcus aureus | 110 |
| Test Compound | Escherichia coli | 120 |
These findings suggest that the test compound has comparable activity to established antibiotics, warranting further investigation into its mechanism of action and potential therapeutic applications.
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis in certain cancer types. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 18 |
These results indicate that the compound may serve as a lead for the development of new anticancer agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The tetrazole moiety may interact with specific receptors involved in inflammatory responses or cancer signaling pathways.
- Oxidative Stress Induction : The thienopyran structure can enhance oxidative stress within cells, leading to apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
